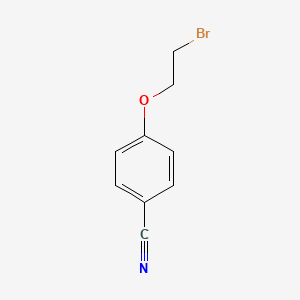
1-Butyl-4-iodobenzene
Overview
Description
1-Butyl-4-iodobenzene, also known as 1-(4’-iodophenyl)butane, is an organic compound with the chemical formula C₁₀H₁₃I. It consists of a benzene ring substituted with an iodine atom and a butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Butyl-4-iodobenzene is an active pharmaceutical intermediate . More research is needed to identify its primary targets and their roles.
Mode of Action
It’s known that it’s used in the synthesis of photoelectronic polymers containing triphenylamine moiety , and in the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides
Biochemical Pathways
It’s known to be involved in the synthesis of photoelectronic polymers , suggesting it may influence pathways related to polymer synthesis and light absorption. More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
As an iodobenzene derivative, it’s likely to share some pharmacokinetic properties with other iodobenzenes . .
Result of Action
It’s known to be used in the synthesis of photoelectronic polymers , suggesting it may have effects on the optical properties of these materials
Action Environment
This compound should be stored in a dark place, sealed in dry, at room temperature . It’s also important to avoid contact with moisture and incompatible materials . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Butyl-4-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of photoelectronic polymers and the palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides . It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the conversion processes. The nature of these interactions involves the formation of intermediate complexes that enable the transfer of halide ions, leading to the desired chemical transformations.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in electrophilic aromatic substitution reactions. In these reactions, the compound acts as an electron-rich aryl iodide, facilitating the formation of intermediate complexes with electrophiles . These complexes undergo further transformations, leading to the substitution of the iodine atom with other functional groups. This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and polymers.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is sensitive to light and should be stored in a dark place, sealed in a dry container at room temperature Over time, exposure to light and air can lead to the degradation of the compound, affecting its efficacy in biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-butylbenzene using iodine and a suitable oxidizing agent, such as nitric acid, in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding iodinated alcohols or reduced to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of butyl-substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Formation of iodinated alcohols or deiodinated hydrocarbons.
Scientific Research Applications
1-Butyl-4-iodobenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor in radiolabeling studies for imaging and diagnostic purposes.
Medicine: It is employed in the development of novel therapeutic agents and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including photoelectronic polymers and materials for electronic devices.
Comparison with Similar Compounds
Iodobenzene: Consists of a benzene ring with an iodine atom. It is more reactive due to the absence of the butyl group.
4-tert-Butyliodobenzene: Contains a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
1-Bromo-4-iodobenzene: Contains both bromine and iodine atoms, allowing for selective reactions at different halogen sites.
Uniqueness: 1-Butyl-4-iodobenzene is unique due to the presence of the butyl group, which influences its reactivity and solubility. The butyl group provides additional steric hindrance and hydrophobicity, affecting the compound’s behavior in various chemical reactions and applications.
Properties
IUPAC Name |
1-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRUONFYBUYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369186 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-67-6 | |
| Record name | 1-butyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


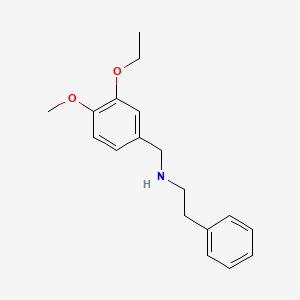
![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)
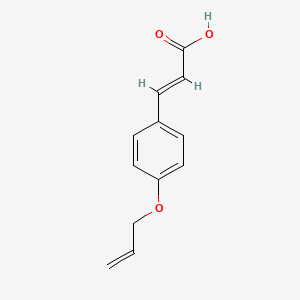

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)
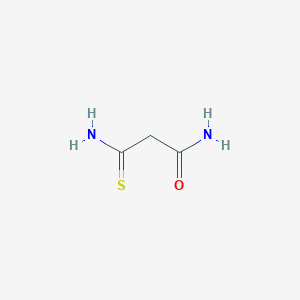
![4-[Butyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271608.png)

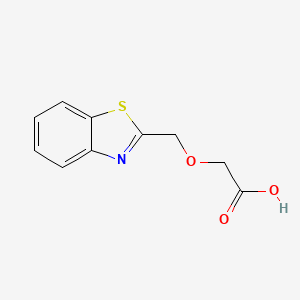

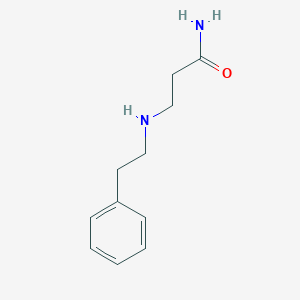
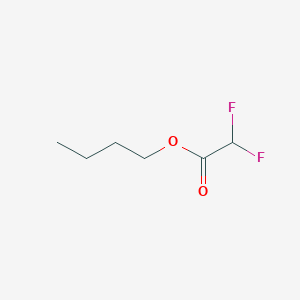
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
